Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKJTLBZTWHLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726930 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009378-93-1 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Features of the Condensation Method:
- Reactants: 2-aminopyridine and α-haloketones.
- Reaction Conditions: Typically requires elevated temperatures and prolonged reaction times.
- Limitations: The lachrymatory nature of α-haloketones and difficult post-reaction work-up.
- Improvements: One-pot synthesis and use of solid-supported bases like CsF-Celite to simplify purification and improve yields.
Example Procedure (From Paengphua et al., 2019):
- A mixture of acetophenone, 2-aminopyridine, iodine, and an ionic liquid catalyst ([BMIM]BF4) is irradiated with ultrasound (40 kHz) at 30–45 °C for 1–3 hours.
- After initial reaction, CsF-Celite and chloroform are added, and the mixture is further sonicated for 15 minutes.
- The solid base is filtered off, and the product is purified by column chromatography.
- CsF-Celite is reusable after washing and drying.
This approach yields imidazo[1,2-a]pyridines efficiently with shorter reaction times and milder conditions compared to traditional methods.
Regioselective Iodination to Form this compound
The key step to obtain this compound is the selective iodination at the C3 position of the imidazo[1,2-a]pyridine ring.
Ultrasound-Assisted Iodination Method:
- Reagents: Imidazo[1,2-a]pyridine derivative, iodine source, and tert-butyl hydroperoxide as oxidant.
- Conditions: Ultrasound irradiation accelerates the reaction, which proceeds under mild, transition-metal-free conditions.
- Advantages:
- High regioselectivity for C3 iodination.
- Good functional group tolerance.
- No need for metal catalysts or inorganic oxidants.
- Yields range from 65% to 95%.
- Mechanism: Radical iodination promoted by tert-butyl hydroperoxide under ultrasound energy.
This method represents a sustainable and economic approach to prepare 3-iodoimidazo[1,2-a]pyridine derivatives, including this compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of 2-aminopyridine with α-haloketones | 2-aminopyridine, α-haloketones, CsF-Celite, ultrasound, ionic liquid catalyst | High (varies) | Simple, one-pot, reusable base, mild conditions | Lachrymatory α-haloketones, purification needed |
| Ultrasound-assisted iodination | Imidazo[1,2-a]pyridine, iodine, tert-butyl hydroperoxide, ultrasound | 65–95 | Metal-free, regioselective, mild, sustainable | Requires ultrasound equipment |
Research Findings and Notes
- The use of ultrasound irradiation significantly reduces reaction times and improves selectivity and yield for both scaffold formation and iodination steps.
- CsF-Celite as a solid-supported base enhances ease of handling and purification, and can be recycled without loss of activity, contributing to green chemistry principles.
- The iodination method avoids transition metals and harsh oxidants, aligning with sustainable synthetic practices.
- Proper storage and handling of this compound are critical to maintain compound stability and reproducibility in downstream applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds or nucleophiles can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like TBHP or metal catalysts can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Pharmaceutical Development
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been studied for their potential to act against cancer and infectious diseases. Research indicates that modifications to this compound can lead to the development of selective inhibitors for specific biological targets.
Case Study: Inhibitor Design
A study highlighted the synthesis of derivatives of this compound that exhibited potent inhibitory activity against certain cancer cell lines. The modifications were aimed at enhancing selectivity and reducing toxicity, showcasing its utility in drug discovery processes .
Biological Research
This compound is employed in biological studies to investigate various mechanisms at the molecular level. Its role in elucidating disease processes makes it essential in understanding complex biological pathways.
Case Study: Mechanism of Action
Research utilizing this compound has contributed to insights into the signaling pathways involved in cancer progression. The compound's derivatives were used to probe interactions with specific receptors, providing valuable data on their biological activity .
Material Science
In material science, this compound is being explored for its incorporation into new materials that enhance properties such as conductivity and stability. This application is particularly relevant for developing advanced electronic devices.
Data Table: Material Properties Enhancement
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Conductive Polymers | Increased conductivity | Electronics |
| Composite Materials | Improved stability | Aerospace and automotive |
Agrochemicals
The compound has shown promise in formulating more effective agrochemicals, including pesticides and herbicides. Its derivatives have been tested for their efficacy in controlling agricultural pests and diseases.
Case Study: Pesticide Development
Research demonstrated that certain derivatives of this compound exhibited high efficacy against specific pests while maintaining low toxicity to non-target organisms. This dual benefit enhances agricultural productivity while minimizing environmental impact .
Diagnostic Tools
This compound is also explored for use in diagnostic assays. Its ability to detect specific biomolecules can lead to earlier disease diagnosis and better patient outcomes.
Case Study: Biomarker Detection
A study utilized this compound in developing assays for detecting biomarkers associated with certain diseases. The results indicated high sensitivity and specificity, making it a valuable tool for clinical diagnostics .
Mechanism of Action
The mechanism of action of methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Halogen-Substituted Analogues
Key Insights :
- Reactivity : The iodine substituent in the target compound offers superior leaving-group ability compared to bromine, facilitating metal-catalyzed cross-couplings .
- Safety : Brominated analogues pose higher irritation risks (H315/H319) , whereas iodinated derivatives may require precautions for light sensitivity.
Positional Isomers
Key Insights :
- Biological Activity : Position 7 esters (e.g., ethyl 8-(4-nitrophenyl) derivative) are associated with enhanced bioactivity due to steric and electronic effects .
- Synthetic Utility : Position 6 isomers are less explored, highlighting the target compound’s preference in mainstream synthesis .
Functional Group Variations
Key Insights :
- Solubility: Bulky substituents (e.g., cyclobutylamino) improve solubility but may reduce membrane permeability .
- Acidity : Carboxylic acid derivatives (e.g., CF₃-substituted) exhibit stronger electron-withdrawing effects, altering reactivity in electrophilic substitutions .
Pharmacologically Active Derivatives
Key Insights :
Biological Activity
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (MIIPC) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of MIIPC, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
MIIPC features a bicyclic imidazo[1,2-a]pyridine core with an iodine atom at the 3-position and a carboxylate group at the 7-position. Its molecular formula is . The presence of iodine enhances its electrophilic character, which is crucial for its reactivity in biological systems. Various synthetic routes have been developed for MIIPC, emphasizing its versatility as a building block in medicinal chemistry .
Antimicrobial Properties
MIIPC and related imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity . A study involving a series of synthesized imidazo[1,2-a]pyrimidine derivatives indicated that compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The results suggested that modifications to the imidazole ring could enhance activity .
Interaction with Biological Targets
Preliminary studies have indicated that MIIPC interacts with various biological targets, particularly receptors involved in neurotransmission. For instance, it has been evaluated as a potential antagonist for adrenergic receptors. In one study, MIIPC was part of a compound library screening for selective antagonists of the human α2B adrenergic receptor, revealing promising selectivity and potency .
Table: Summary of Biological Activities of MIIPC and Related Compounds
The mechanism by which MIIPC exerts its biological effects is still under investigation. However, the presence of the iodine atom is thought to play a critical role in enhancing the compound's ability to bind to specific receptors or enzymes involved in disease pathways. This characteristic may lead to improved pharmacodynamics compared to non-iodinated analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate, and how can intermediates be characterized?
- Answer: A common approach involves coupling reactions with iodinated precursors. For example, microwave-assisted reactions in methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst can yield imidazo[1,2-a]pyridine derivatives. Intermediates are typically characterized via -NMR and -NMR to confirm regiochemistry, with IR spectroscopy verifying functional groups (e.g., carbonyl stretches near 1720 cm) .
Q. How is NMR spectroscopy employed to confirm the structure of this compound?
- Answer: -NMR is critical for identifying proton environments, such as aromatic protons in the imidazo[1,2-a]pyridine core (δ 7.5–9.0 ppm) and methyl ester groups (δ 3.8–4.0 ppm). -NMR resolves carbonyl carbons (~165 ppm) and iodinated positions, which often show deshielding effects. Coupling constants (e.g., ) help confirm substitution patterns .
Q. What safety protocols are recommended for handling iodinated imidazo[1,2-a]pyridines?
- Answer: Use gloves, goggles, and fume hoods to avoid exposure to volatile iodinating agents (e.g., ). Store the compound in airtight containers away from light, as iodinated aromatics are prone to decomposition. Toxicity data from analogs suggest monitoring for respiratory and dermal irritation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments of this compound?
- Answer: Single-crystal X-ray diffraction (SC-XRD) using Bruker CCD detectors and SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the C–I bond length (~2.10 Å) and dihedral angles between the imidazole and pyridine rings confirm regiochemistry. Data-to-parameter ratios >12:1 ensure refinement reliability .
Q. What strategies address low yields in iodination steps during synthesis?
- Answer: Optimize reaction temperature (e.g., 60–80°C) and stoichiometry of iodinating agents (e.g., ). Microwave irradiation can enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol improves yield .
Q. How do computational methods (DFT, molecular docking) complement experimental data for this compound?
- Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity trends. Docking studies with target proteins (e.g., uPA inhibitors) validate binding modes observed in crystallographic data. Discrepancies between computed and experimental geometries may indicate solvent effects or crystal packing forces .
Q. What challenges arise in regioselective functionalization of the imidazo[1,2-a]pyridine core?
- Answer: Competitive reactivity at C3 vs. C8 positions requires careful choice of directing groups. For example, ester groups at C7 can deactivate adjacent positions, favoring iodination at C3. Microwave conditions with Pd catalysts may enhance selectivity for cross-coupling reactions .
Q. How are HRMS and isotopic patterns used to confirm molecular integrity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
